2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE
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Overview
Description
2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C21H25N3O4 and a molecular weight of 383.451 g/mol . This compound is known for its unique structure, which includes a piperazine ring and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE typically involves the reaction of 2,6-dimethoxybenzaldehyde with 4-phenylpiperazine under specific conditions to form the imine intermediate. This intermediate is then acetylated to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are usually conducted under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHOXY-4-[(Z)-[(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO]METHYL]PHENYL ACETATE: This compound has a similar structure but with an additional methoxy group on the phenyl ring.
4-Methyl-2,6-dimethoxyphenol:
Uniqueness
The uniqueness of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE lies in its combination of a piperazine ring and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)28-21-19(26-2)13-17(14-20(21)27-3)15-22-24-11-9-23(10-12-24)18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOLADBFNFHCJ-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N\N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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